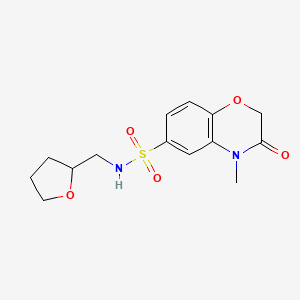

![molecular formula C25H23NO3 B4833981 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4833981.png)

2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Overview

Description

2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, also known as BIQ, is a synthetic compound that belongs to the class of indandione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and antiviral therapies.

Mechanism of Action

The exact mechanism of action of 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to exert its therapeutic effects by targeting multiple signaling pathways involved in cell growth, survival, and inflammation. 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases, which play crucial roles in these pathways.

Biochemical and Physiological Effects:

2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione induces apoptosis and cell cycle arrest by activating the intrinsic pathway of apoptosis and inhibiting the Akt/mTOR signaling pathway. It also inhibits the expression of various oncogenes, such as c-Myc and Bcl-2.

In neurodegenerative diseases, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. It also increases the expression of various neurotrophic factors, such as BDNF and NGF, which promote neuronal survival and growth.

In antiviral therapies, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione inhibits the replication of the virus by targeting the viral protease enzyme, which is essential for viral replication. It also inhibits the entry of the virus into the host cells by blocking the viral envelope proteins.

Advantages and Limitations for Lab Experiments

2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified by standard chromatographic techniques. It also has a well-defined chemical structure, which allows for precise structure-activity relationship studies.

However, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione also has some limitations for lab experiments, such as its poor solubility in aqueous solutions and its potential toxicity to normal cells. It also requires further optimization of its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, for its clinical translation.

Future Directions

There are several future directions for the research on 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, such as:

1. Developing more potent and selective analogs of 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione for various therapeutic applications.

2. Investigating the pharmacokinetic properties of 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione and its analogs for their clinical translation.

3. Elucidating the exact mechanism of action of 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione and its analogs for better understanding of their therapeutic effects.

4. Studying the synergistic effects of 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione and other drugs for combination therapies in cancer and neurodegenerative diseases.

5. Developing novel drug delivery systems for 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione and its analogs to improve their efficacy and safety.

In conclusion, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a promising synthetic compound with potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione and its analogs is warranted to fully explore their therapeutic potential.

Scientific Research Applications

2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-angiogenic properties, which can prevent the formation of new blood vessels that supply nutrients to the tumor.

In neurodegenerative diseases, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It also exhibits anti-inflammatory properties that can reduce the progression of neurodegenerative diseases.

In antiviral therapies, 2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has been shown to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme. It also exhibits antiviral activity against other viruses, such as dengue and Zika.

properties

IUPAC Name |

2-(2-butoxyanilino)-2-phenylindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-2-3-17-29-22-16-10-9-15-21(22)26-25(18-11-5-4-6-12-18)23(27)19-13-7-8-14-20(19)24(25)28/h4-16,26H,2-3,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLJKZDRALTEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B4833904.png)

![N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4833909.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B4833913.png)

![5-cyclopropyl-7-(difluoromethyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4833922.png)

![3-(4-fluorobenzyl)-7-methyl-1-phenyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4833927.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B4833940.png)

![2-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4833952.png)

![N-[2-(4-chlorophenyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4833972.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4833975.png)